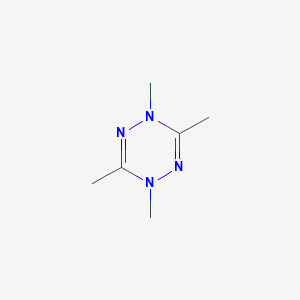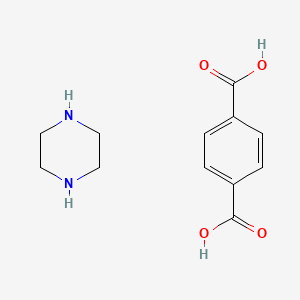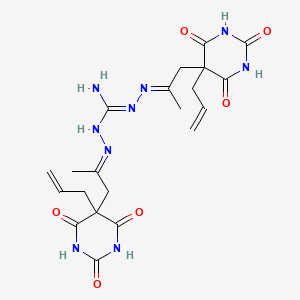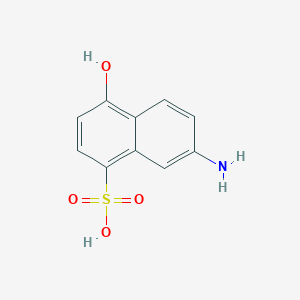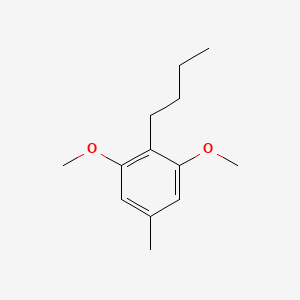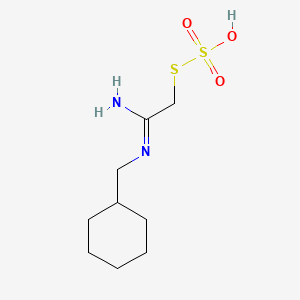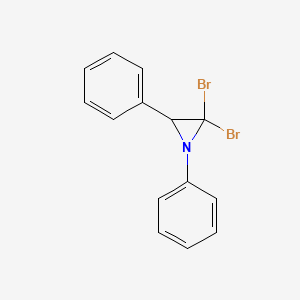
2,2-Dibromo-1,3-diphenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1,3-diphenylaziridine is an organic compound characterized by the presence of two bromine atoms and two phenyl groups attached to an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1,3-diphenylaziridine can be synthesized through the bromination of 1,3-diphenylaziridine. The reaction typically involves the addition of bromine to the aziridine ring under controlled conditions to ensure selective bromination. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at low levels to prevent over-bromination and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1,3-diphenylaziridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1,3-diphenylaziridine by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of aziridine N-oxides under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products Formed
Substitution: Formation of aziridine derivatives with different functional groups.
Reduction: Formation of 1,3-diphenylaziridine.
Oxidation: Formation of aziridine N-oxides.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1,3-diphenylaziridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring and the presence of bromine atoms. The compound can interact with nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylaziridine: Lacks the bromine atoms, making it less reactive.
2,2-Dibromo-1,1,1,3,3,3-hexaalkyltrisilanes: Contains bromine atoms but has a different core structure.
Uniqueness
2,2-Dibromo-1,3-diphenylaziridine is unique due to its combination of a strained aziridine ring and two bromine atoms, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
39072-51-0 |
|---|---|
Fórmula molecular |
C14H11Br2N |
Peso molecular |
353.05 g/mol |
Nombre IUPAC |
2,2-dibromo-1,3-diphenylaziridine |
InChI |
InChI=1S/C14H11Br2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H |
Clave InChI |
AVTCNCHUQPVGJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



